Butyl 2-fluoroprop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

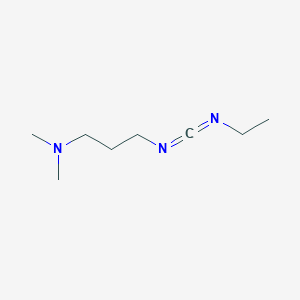

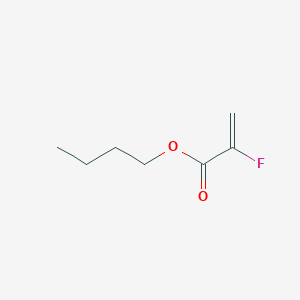

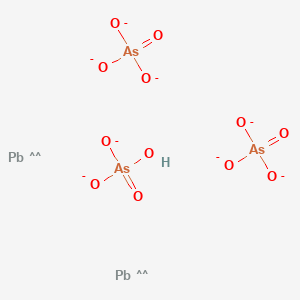

Butyl 2-fluoroprop-2-enoate is a chemical compound with the molecular formula C7H11FO2 . It is synthesized in the laboratory into a polymer and used to homopolymerize or copolymerize with other acrylate/methacrylate monomers to produce fluorinated acrylic polymers . These polymers have high thermal stability, weather resistance, and a low refractive index .

Synthesis Analysis

The synthesis of Butyl 2-fluoroprop-2-enoate involves its conversion into a polymer. This polymer is then used to homopolymerize or copolymerize with other acrylate/methacrylate monomers to produce fluorinated acrylic polymers .Molecular Structure Analysis

The molecular structure of Butyl 2-fluoroprop-2-enoate is represented by the formula C7H11FO2 . The molecule consists of a butyl group attached to a 2-fluoroprop-2-enoate group .Chemical Reactions Analysis

Butyl 2-fluoroprop-2-enoate is capable of undergoing various chemical reactions. The fluorine substitution makes the alkene slightly more electropositive, though it is still electron-deficient overall. This enhances susceptibility to nucleophilic addition reactions . Furthermore, the fluorine can increase the propagation rate in free radical polymerization .Physical And Chemical Properties Analysis

Butyl 2-fluoroprop-2-enoate has a molecular weight of 146.16 g/mol . It is used in the laboratory to synthesize polymers that have high thermal stability, weather resistance, and a low refractive index .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Organic Chemistry

- Synthesis of Fluorinated Compounds : Butyl 2-fluoroprop-2-enoate has been used in the synthesis of 3-fluorofuran-2(5H)-ones, which are valuable fluorinated building blocks in organic chemistry (Pomeisl et al., 2007).

- Formation of Fluoroalkyl-Substituted Pyrazoles : This compound plays a role in the formation of fluoroalkyl-substituted pyrazoles, used in various chemical applications (Iminov et al., 2015).

- Copolymer Synthesis : It's involved in the synthesis of copolymers with improved thermal, photochemical, and hydrolytic stability, showing the impact of fluorine in polymer chemistry (Signori et al., 2006).

Catalytic and Chemical Reactions

- Role in Carbonylation Reactions : The compound is used in carbonylation reactions catalyzed by triethylphosphine complexes of rhodium, contributing to various synthetic pathways (Payne & Cole-Hamilton, 1997).

- Desulphonylative Vinylation : It has been used in palladium-catalyzed desulphonylative vinylation reactions, demonstrating its versatility in organic synthesis (Miura et al., 1990).

Electronic and Material Science Applications

- Development of Electronic Devices : Butyl 2-fluoroprop-2-enoate derivatives have been utilized in the hydrothermal synthesis of nanocomposites for electronic devices, indicating its potential in material science (Erol et al., 2022).

- Photoalignment in Liquid Crystals : Derivatives of this compound are used in promoting the photoalignment of nematic liquid crystals, showing its application in the display technology sector (Hegde et al., 2013).

Wirkmechanismus

Butyl 2-fluoroacrylate, also known as Butyl 2-fluoroprop-2-enoate or 2-FLUOROPROPENOIC ACID BUTYL ESTER, is a compound with a variety of applications in the medical and materials industry . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.

Target of Action

It is known that the compound plays a crucial role in the production of fluorinated polymer fiber materials .

Mode of Action

It’s known that the compound is a key monomer in the production of fluorinated polymer fiber materials .

Biochemical Pathways

It’s known that the compound is a crucial intermediate in the synthesis of 2-fluoroacrylic acid methyl ester, which is a key monomer in the production of fluorinated polymer fiber materials .

Pharmacokinetics

The pharmacokinetic properties of butyl 2-fluoroacrylate indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a lipophilicity log Po/w (iLOGP) of 2.31 .

Result of Action

It’s known that the compound is a valuable intermediate in the synthesis of useful pharmaceuticals, coatings, and semiconductor photoresist materials .

Action Environment

It’s known that the compound is used in various industries, suggesting that its action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemicals .

Zukünftige Richtungen

The future directions of Butyl 2-fluoroprop-2-enoate research and application could involve its use in the synthesis of more complex polymers. Its properties make it a valuable monomer for the production of fluorinated acrylic polymers , which have a variety of potential applications due to their high thermal stability and weather resistance .

Eigenschaften

IUPAC Name |

butyl 2-fluoroprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-3-4-5-10-7(9)6(2)8/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGALRPUJDUYEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448695 |

Source

|

| Record name | Butyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 2-fluoroprop-2-enoate | |

CAS RN |

10011-39-9 |

Source

|

| Record name | Butyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)

![5-fluoro-1H-benzo[d]imidazole](/img/structure/B157962.png)